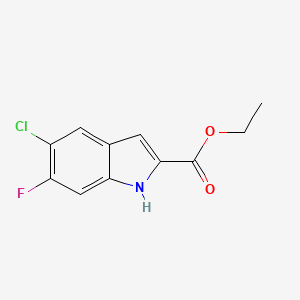
5-chloro-6-fluoro-1H-indole-2-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and related compounds involves complex chemical reactions, often requiring regioselective deprotonation, methylation, and the use of catalysts like polyphosphoric acid for cyclization processes. For instance, an improved synthesis method of a closely related compound, highlighting the use of N-chlorosuccinimide chlorination and the Japp-Klingemann procedure for preparation, indicates the intricacy involved in synthesizing such molecules (Piscitelli, Regina, & Silvestri, 2008).
Molecular Structure Analysis
Studies involving X-ray diffraction and single-crystal analysis are crucial for determining the molecular structure of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate derivatives. Such analyses provide essential data on crystallography, including unit-cell parameters and space groups, facilitating a deep understanding of the compound's geometric configuration (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical behavior of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate under various conditions reveals its reactivity and potential applications. For example, the Friedel-Crafts acylation, a key reaction for indole derivatives, showcases the compound's ability to undergo transformations that are pivotal in synthetic chemistry (Tani et al., 1990).
Applications De Recherche Scientifique
Sondes fluorescentes et agents d'imagerie
Les molécules fluorescentes jouent un rôle crucial en imagerie biologique. Le 5-chloro-6-fluoro-1H-indole-2-carboxylate d'éthyle, grâce à ses propriétés de fluorophore, peut servir de sonde fluorescente. Les chercheurs l'attachent à des biomolécules (telles que des protéines, des acides nucléiques ou des lipides) pour visualiser les processus cellulaires, suivre les interactions moléculaires et étudier les structures subcellulaires. Ses propriétés d'émission le rendent utile pour la microscopie à fluorescence et l'imagerie de cellules vivantes .
Méthodologie de synthèse et synthèse chimique
La synthèse du this compound implique des transformations intéressantes. Les chercheurs explorent des voies efficaces pour accéder à ce composé et à ses dérivés. Les nouvelles méthodologies de synthèse développées au cours de ce processus peuvent avoir des implications plus larges pour d'autres molécules complexes. Par exemple, la synthèse en trois étapes à partir de la 3-fluoroaniline démontre la faisabilité d'accéder à ce squelette .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . These interactions often result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes, such as topoisomerase, which is essential for DNA replication and transcription . By binding to the active site of these enzymes, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate prevents their normal function, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can degrade over time when exposed to light and heat . Long-term studies have demonstrated that Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can cause sustained changes in cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has shown therapeutic effects, such as reducing tumor growth and inflammation . At high doses, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis.
Propriétés
IUPAC Name |
ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVBMPOMIIWULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
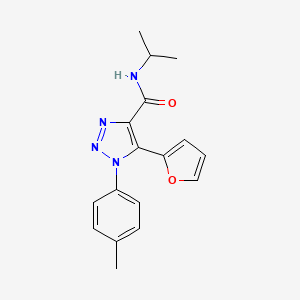
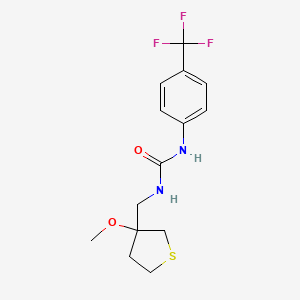
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)
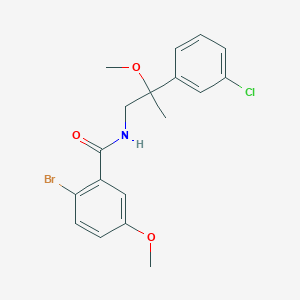

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
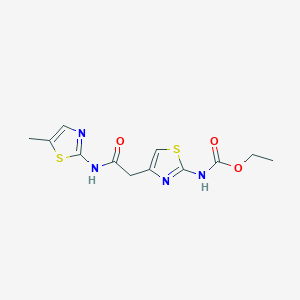
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)